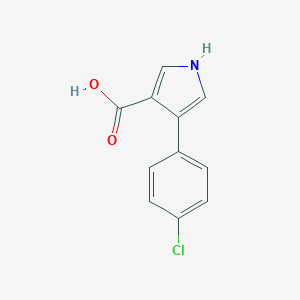
4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrole derivatives, including compounds similar to 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid, often involves multicomponent coupling reactions. For instance, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This method might be adaptable for the synthesis of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid, highlighting the versatility and efficiency of such synthetic approaches in producing complex pyrrole derivatives (Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often elucidated using spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction. For example, the structure of a pyrrole derivative was confirmed by these methods, providing insight into the compound's spectral and geometrical data. Such analyses are crucial for understanding the compound's molecular geometry, electronic distribution, and potential reactive sites (Louroubi et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Scaffolds : It is used in the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds (Sroor, 2019).
Antimicrobial Agents : Derivatives such as 5-Chloro-4-(1,3-Oxazol-5-yl)-1α -Pyrrole-3-Carboxyamides, developed using this compound, show significant anti-staphylococcus and antifungal activity, making them efficient blocks for the development of antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).
Catalytic Ozonation : In environmental science, catalytic ozonation of 4-chlorophenol with MnOx/α -Al2O3/TiO2 catalyst leads to its decomposition, forming other compounds like hydroquinone, 4-chlororesorcinol, and 4-chlorocatechol within 30 minutes (Qi et al., 2014).
Antimycobacterial Activity : Some pyrrole derivatives, including 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, have shown promising antimycobacterial activity, comparable to that of isoniazid (Biava et al., 2008).
Crystal Structure Studies : The compound's derivatives, such as 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, have been studied for their crystal structures, revealing insights like hydrogen bonding and phenyl ring angles (Prayzner et al., 1996).
Synthesis of Aminothiophene Derivatives : The compound facilitates the synthesis of various aminothiophene derivatives, including thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative, using microwave irradiation (Hesse et al., 2007).
Catalyst in Organic Synthesis : It is used in synthesizing 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters using primary and secondary amines and TsOH in THF, yielding 61-84% (Marcotte & Lubell, 2002).
Molecular Recognition : Calix[4]pyrrole receptors, derived from the compound, effectively bind aromatic N-oxides in water through various interactions, highlighting its role in molecular recognition (Verdejo et al., 2009).
Corrosion Inhibition : A new pyrrole derivative of this compound showed good corrosion inhibition efficiency on steel surfaces by blocking active sites (Louroubi et al., 2019).
Synthesis of Highly Substituted Pyrroles : It plays a role in the one-pot synthesis of highly substituted pyrroles, using nano copper oxide as an effective heterogeneous nanocatalyst (Saeidian et al., 2013).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure with the compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds like paclobutrazol, an indole derivative, mediate their growth-regulating properties by altering the levels of important plant hormones, including gibberellins (gas), abscisic acid (aba), and cytokinins (ck) . It’s plausible that 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, paclobutrazol affects the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinin levels .
Pharmacokinetics
The compound’s solubility in ethanol suggests that it may have good bioavailability, as solubility can influence a drug’s absorption and distribution in the body.
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-6,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBPGMPHZORECB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363968 | |
| Record name | 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid | |
CAS RN |
122453-98-9 | |
| Record name | 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



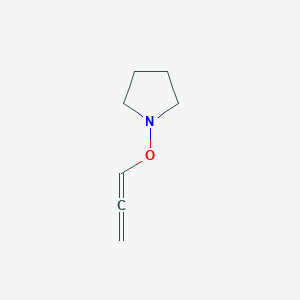
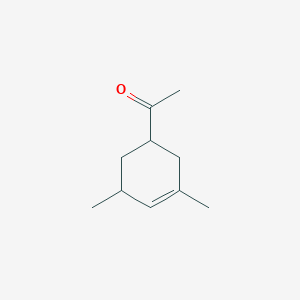

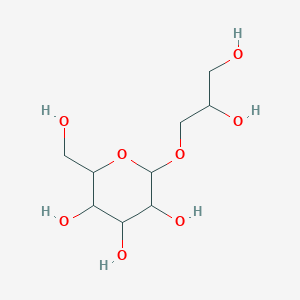
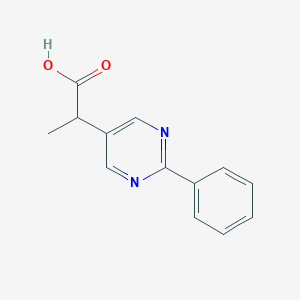


![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)

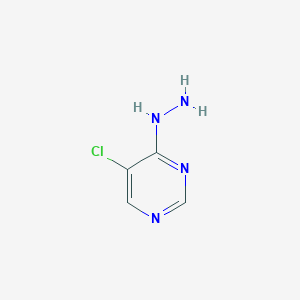
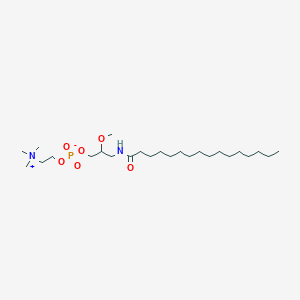
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)

